molecular formula C18H24N2O7 B11820065 Methyl nitrate; scopolamine

Methyl nitrate; scopolamine

Cat. No.: B11820065
M. Wt: 380.4 g/mol
InChI Key: SDHOXZGOZSBOPS-WYHSTMEOSA-N
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Description

Methyl nitrate: is a chemical compound with the formula CH₃NO₃. It is the methyl ester of nitric acid and is known for its explosive properties. Methyl nitrate is a colorless, volatile liquid that is highly sensitive to shock and friction .

Scopolamine: It is used medically for its anticholinergic properties, particularly in treating motion sickness and postoperative nausea .

Preparation Methods

Methyl Nitrate

Methyl nitrate can be synthesized through several methods:

    Condensation of Nitric Acid and Methanol: This method involves the reaction of methanol with nitric acid to produce methyl nitrate and water[ \text{CH}_3\text{OH} + \text{HNO}_3 \rightarrow \text{CH}_3\text{NO}_3 + \text{H}_2\text{O} ]

    Reaction of Methyl Iodide and Silver Nitrate: This method involves the reaction of methyl iodide with silver nitrate to produce methyl nitrate and silver iodide[ \text{CH}_3\text{I} + \text{AgNO}_3 \rightarrow \text{CH}_3\text{NO}_3 + \text{AgI} ]

    Industrial Production: Industrially, methyl nitrate is produced by the nitration of methanol using a mixture of sulfuric and nitric acids.

Scopolamine

Scopolamine is typically extracted from plants of the Solanaceae family. The extraction process involves:

Chemical Reactions Analysis

Methyl Nitrate

Methyl nitrate undergoes several types of chemical reactions:

Scopolamine

Scopolamine primarily undergoes hydrolysis and N-alkylation reactions:

Scientific Research Applications

Methyl Nitrate

Methyl nitrate is used in scientific research primarily for its explosive properties. It is studied in the context of:

Scopolamine

Scopolamine has a wide range of scientific research applications:

Mechanism of Action

Methyl Nitrate

Methyl nitrate exerts its effects through rapid decomposition, releasing large amounts of energy. The decomposition produces gases such as nitrogen dioxide and carbon monoxide, which contribute to its explosive properties .

Scopolamine

Scopolamine works by blocking muscarinic acetylcholine receptors in the central and peripheral nervous systems. This inhibition reduces the effects of acetylcholine, leading to decreased motion sickness and nausea .

Comparison with Similar Compounds

Methyl Nitrate

Similar compounds include:

Scopolamine

Conclusion

Methyl nitrate and scopolamine are two distinct compounds with unique properties and applications. Methyl nitrate is primarily known for its explosive properties, while scopolamine is valued for its medicinal uses. Both compounds continue to be subjects of extensive scientific research, contributing to advancements in their respective fields.

Properties

Molecular Formula

C18H24N2O7

Molecular Weight

380.4 g/mol

IUPAC Name

methyl nitrate;[(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C17H21NO4.CH3NO3/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;1-5-2(3)4/h2-6,11-16,19H,7-9H2,1H3;1H3/t11?,12-,13-,14+,15-,16+;/m1./s1

InChI Key

SDHOXZGOZSBOPS-WYHSTMEOSA-N

Isomeric SMILES

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4.CO[N+](=O)[O-]

Canonical SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.CO[N+](=O)[O-]

Origin of Product

United States

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